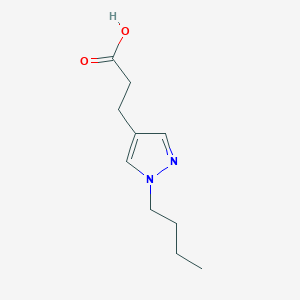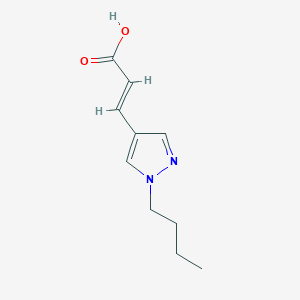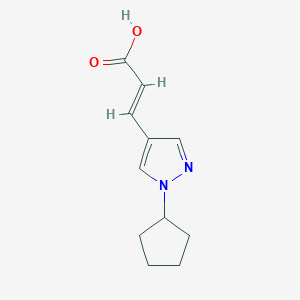
3-(1-butyl-1H-pyrazol-4-yl)propanoic acid
Vue d'ensemble
Description
Pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms. It’s a core framework in a huge library of heterocyclic compounds that have promising agrochemical, fluorescent, and biological properties . The specific compound you’re asking about, “3-(1-butyl-1H-pyrazol-4-yl)propanoic acid”, is a derivative of pyrazole. It’s likely to have similar properties to other pyrazole derivatives, which are often used in various scientific research, including drug development and the synthesis of novel compounds.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1-butyl-1H-pyrazol-4-yl)propanoic acid” would depend on its specific molecular structure. Pyrazole derivatives are generally soluble in polar solvents and exhibit both acidic and basic properties .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis of pyrazole derivatives, including structures similar to 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid, demonstrates regiospecific reactions and complex molecular interactions. These syntheses highlight the importance of single-crystal X-ray analysis for unambiguous structure determination, with compounds exhibiting significant hydrogen bonding and unique crystalline structures (Kumarasinghe et al., 2009).
Catalytic Asymmetric Arylation
- Research on the asymmetric conjugate addition of arylboronic acids to β-pyrazol-1-yl acrylates showcases the potential of pyrazole derivatives in catalysis, leading to high yields and enantioselectivities. This method was applied to synthesize agonists for GPR40, a G-protein-coupled receptor, demonstrating the compound's potential in therapeutic applications (Gopula et al., 2015).
Novel Synthetic Methods
- Innovations in synthetic chemistry have led to the development of efficient methods for preparing pyrazole-1H-4-yl-acrylic acids and their conversion to propanoic acids, highlighting the versatility of pyrazole derivatives in organic synthesis (Deepa et al., 2012).
Biological Activity and Therapeutic Potential
- Certain pyrazole derivatives have shown sedative, local anesthetic, and platelet antiaggregating activities in preclinical studies. These findings suggest the potential therapeutic applications of pyrazole compounds in treating various conditions (Bondavalli et al., 1990).
Material Science Applications
- Pyrazole derivatives have also been explored in material science, such as in the modification of hydrogels for medical applications. These studies demonstrate the compound's utility in developing novel materials with potential medical uses (Aly & El-Mohdy, 2015).
Orientations Futures
The future directions for research on “3-(1-butyl-1H-pyrazol-4-yl)propanoic acid” would likely involve further exploration of its potential applications, particularly in the field of drug development. Pyrazole derivatives are known to have a wide range of biological activities, making them promising candidates for the development of new drugs .
Propriétés
IUPAC Name |
3-(1-butylpyrazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-2-3-6-12-8-9(7-11-12)4-5-10(13)14/h7-8H,2-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOZKJGNWUBIEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C=N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-butyl-1H-pyrazol-4-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(3-Fluoroazetidin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole hydrochloride](/img/structure/B1485129.png)



amine](/img/structure/B1485140.png)
![7-Oxa-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1485142.png)

![1-[(1-Fluorocyclohexyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485144.png)

![4-[2-(Pyrrolidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1485146.png)
![1-[(1-fluorocyclopentyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1485148.png)

![2-[(3-Phenoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1485151.png)